N-(3-chlorophenyl)-N'-(3-phenylpropyl)urea
Overview
Description
N-(3-chlorophenyl)-N'-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C16H17ClN2O and its molecular weight is 288.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.1029409 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Detection and Degradation
Triclocarban (TCC), a related compound, is extensively used as an antibacterial additive in personal care products. Its environmental presence, especially in aquatic environments, is a concern due to its persistence and potential ecological impacts. A study introduced a liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method for detecting TCC concentrations in water resources, highlighting the need for monitoring such compounds due to their underreported contamination and unclear environmental fate and behavior (Halden & Paull, 2004). Moreover, the Electro-Fenton degradation process has been explored for the breakdown of antimicrobials like triclocarban and triclosan, utilizing hydroxyl radicals for effective degradation, which underscores the potential for remediation strategies to mitigate the environmental impact of such compounds (Sirés et al., 2007).
Biochemical Applications and Health Implications
N,N'-diarylureas, structurally related to N-(3-chlorophenyl)-N'-(3-phenylpropyl)urea, have been identified as activators of the eIF2α kinase heme-regulated inhibitor, showing potential as anti-cancer agents by inhibiting cancer cell proliferation and affecting the eIF2·GTP·tRNA(i)(Met) ternary complex formation (Denoyelle et al., 2012). Another compound, 1-[(3-chlorophenyl)phenylmethyl]urea, exhibited anticonvulsant activity, influencing bioelectric activity and ion content in brain structures, which points to therapeutic applications in neurological disorders (Vengerovskii et al., 2014).
Plant Biology and Agricultural Chemistry
Materials Science and Photocatalysis
In materials science, nitrogen-doped TiO2 has been developed for photocatalytic reactions utilizing visible light, with interstitial N-doped TiO2 prepared from various nitrogen dopants showing significant potential. These materials exhibit enhanced absorption in the UV-visible light region and improved photocatalytic efficiency for degradation of pollutants, which includes related compounds, underlining their importance in environmental cleanup and sustainable chemistry applications (Ananpattarachai et al., 2009).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-phenylpropyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-14-9-4-10-15(12-14)19-16(20)18-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYIPVJVONRXMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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